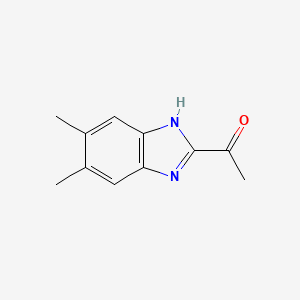

1-(5,6-Dimethyl-1H-benzimidazol-2-yl)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-6-4-9-10(5-7(6)2)13-11(12-9)8(3)14/h4-5H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SARHWEGXARRGDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N=C(N2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10468652 | |

| Record name | 1-(5,6-Dimethyl-1H-benzimidazol-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881672-80-6 | |

| Record name | 1-(5,6-Dimethyl-1H-benzimidazol-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 1-(5,6-Dimethyl-1H-benzimidazol-2-yl)ethanone: A Versatile Synthon in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 1-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanone, a heterocyclic ketone of significant interest to researchers in medicinal chemistry and drug development. The benzimidazole scaffold is a privileged structure in pharmacology, known for a wide spectrum of biological activities including antimicrobial, anticancer, and antiviral properties.[1][2][3] This document elucidates the compound's chemical identity, provides a robust protocol for its synthesis via the Phillips-Ladenburg condensation, details methods for its analytical characterization, and explores its critical role as a versatile intermediate for the synthesis of pharmacologically active molecules.[1][4] By detailing the scientific rationale behind synthetic and analytical choices, this guide serves as a practical resource for professionals engaged in the exploration of novel benzimidazole-based therapeutics.

Chemical Identity and Physicochemical Properties

IUPAC Nomenclature and Structural Elucidation

The formal IUPAC name for the compound is This compound . It features a benzimidazole core, which consists of a fused benzene and imidazole ring system. This core is substituted with two methyl groups at positions 5 and 6 of the benzene ring and an acetyl (ethanone) group at position 2 of the imidazole ring.

Caption: 2D Structure of this compound.

Key Physicochemical & Structural Data

Quantitative data for this compound is primarily based on computational predictions and structural information databases. Experimental values should be determined for each synthesized batch for confirmation.

| Property | Value / Identifier | Source |

| Molecular Formula | C₁₁H₁₂N₂O | [5] |

| Molecular Weight | 188.23 g/mol | [6] |

| Monoisotopic Mass | 188.09496 Da | [5] |

| IUPAC Name | This compound | [5] |

| Canonical SMILES | CC1=CC2=C(C=C1C)N=C(N2)C(=O)C | [5] |

| InChIKey | SARHWEGXARRGDZ-UHFFFAOYSA-N | [5] |

| Predicted XlogP | 2.2 | [5] |

| Appearance | Solid (predicted) | - |

Synthesis and Mechanistic Rationale

Recommended Protocol: Phillips-Ladenburg Condensation

The most direct and reliable method for synthesizing 2-substituted benzimidazoles is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its equivalent.[3] For the target compound, this involves the reaction of 4,5-dimethyl-1,2-phenylenediamine with pyruvic acid .

Causality: This reaction is mechanistically robust. The more nucleophilic amino group of the diamine attacks the carbonyl carbon of the pyruvic acid's carboxylic group. This is followed by an intramolecular cyclization via nucleophilic attack of the second amino group onto the ketone carbonyl, and subsequent dehydration to form the stable, aromatic benzimidazole ring. The use of an acid catalyst like polyphosphoric acid (PPA) facilitates both the initial amide formation and the final dehydration step, driving the reaction to completion.

Experimental Protocol

This protocol is an adapted standard procedure and should be performed by qualified personnel using appropriate personal protective equipment (PPE) in a fume hood.

-

Reactant Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4,5-dimethyl-1,2-phenylenediamine (1.0 eq).

-

Reaction Setup: Add polyphosphoric acid (PPA) (approx. 10x weight of diamine) to the flask and heat the mixture to 70-80 °C with stirring until a homogenous solution is formed.

-

Reagent Addition: Slowly add pyruvic acid (1.1 eq) to the mixture. An exothermic reaction may be observed.

-

Reaction Conditions: Increase the temperature to 140-150 °C and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 Ethyl Acetate:Hexane mobile phase).

-

Work-up: After completion, cool the reaction mixture to approximately 80 °C and pour it carefully onto crushed ice with vigorous stirring.

-

Neutralization & Precipitation: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) or aqueous ammonia until the pH is ~7-8. The product will precipitate as a solid.

-

Isolation & Purification: Filter the precipitate using a Buchner funnel, wash thoroughly with cold deionized water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization & Purity Assessment

A self-validating protocol requires rigorous analytical confirmation of the final product's identity and purity. The following table outlines the expected spectroscopic signatures for this compound.

| Technique | Expected Signature / Interpretation |

| ¹H NMR | ~12.0-13.0 ppm: Broad singlet, 1H (imidazole N-H).~7.3-7.5 ppm: Singlet, 2H (aromatic C4-H and C7-H).~2.6 ppm: Singlet, 3H (acetyl -CH₃).~2.4 ppm: Singlet, 6H (aromatic C5-CH₃ and C6-CH₃). |

| ¹³C NMR | ~195 ppm: Carbonyl carbon (C=O).~150 ppm: Imidazole C2 carbon.~130-145 ppm: Aromatic carbons (quaternary and CH).~26 ppm: Acetyl methyl carbon (-CH₃).~20 ppm: Aromatic methyl carbons (-CH₃). |

| FT-IR (cm⁻¹) | 3300-3100: Broad peak (N-H stretch).3100-3000: Aromatic C-H stretch.~1680: Strong peak (ketone C=O stretch).~1620, 1580: C=N and C=C stretches. |

| Mass Spec (EI) | m/z 188: Molecular ion peak [M]⁺.m/z 173: Fragment corresponding to loss of methyl group [M-CH₃]⁺.m/z 145: Fragment corresponding to loss of acetyl group [M-COCH₃]⁺. |

Applications in Drug Discovery and Development

The Benzimidazole Scaffold in Medicinal Chemistry

Benzimidazole and its derivatives are cornerstone structures in pharmaceutical science, renowned for their chemical stability and diverse biological activities.[4] Their structural similarity to purines allows them to interact with a variety of biological targets, leading to applications as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[2][7]

A Key Intermediate for Bioactive Molecules

This compound is not typically an endpoint therapeutic itself, but rather a high-value synthon or building block. The acetyl group at the C2 position is a key functional handle that enables a wide array of subsequent chemical transformations.[1]

Rationale for Utility: The methyl protons of the acetyl group are acidic and can be readily deprotonated to form an enolate. This enolate is a powerful nucleophile that can participate in various carbon-carbon bond-forming reactions, most notably the Claisen-Schmidt condensation with aldehydes to form benzimidazole chalcones . These chalcones are a well-studied class of compounds with potent cytotoxic and anti-proliferative activities against various cancer cell lines.[1] Furthermore, the ketone functionality can be transformed into other heterocyclic systems like pyrazolines, oxiranes, and more, each with unique pharmacological potential.[1]

The 5,6-dimethyl substitution pattern is also significant, as derivatives of bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane have been identified as inhibitors of DNA topoisomerase I, a key target in cancer chemotherapy.[8] This highlights the potential for this specific substitution to confer favorable interactions with biological targets.

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. PubChemLite - 1-(5,6-dimethyl-1h-1,3-benzodiazol-2-yl)ethan-1-one (C11H12N2O) [pubchemlite.lcsb.uni.lu]

- 6. 3245-29-2 CAS Manufactory [chemicalbook.com]

- 7. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biological activity of bis-benzimidazole derivatives on DNA topoisomerase I and HeLa, MCF7 and A431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(5-methyl-1H-benzimidazol-2-yl)ethanone (CAS 50832-46-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(5-methyl-1H-benzimidazol-2-yl)ethanone (CAS 50832-46-7), a key heterocyclic building block in medicinal chemistry. Benzimidazole scaffolds are of significant interest in drug discovery due to their diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. This document delves into the physicochemical properties, synthesis, spectral characterization, and potential applications of this specific derivative. Particular emphasis is placed on its role as a synthon for developing novel therapeutic agents. The guide also outlines detailed experimental protocols and safety considerations, offering a valuable resource for researchers engaged in the design and synthesis of new chemical entities.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole nucleus, an isostere of naturally occurring purines, is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its unique chemical architecture allows for versatile interactions with a range of biological targets. The fusion of a benzene ring with an imidazole ring creates a stable, aromatic system that can be readily functionalized at various positions to modulate its physicochemical and biological properties.

Derivatives of benzimidazole have demonstrated a broad spectrum of therapeutic potential, including roles as anticancer agents that can inhibit key cellular processes like microtubule formation and signal transduction pathways.[1][2] 1-(5-methyl-1H-benzimidazol-2-yl)ethanone, with its acetyl group at the 2-position and a methyl group on the benzene ring, represents a valuable synthon for the elaboration into more complex molecules. The acetyl group, in particular, serves as a reactive handle for a variety of chemical transformations, including condensations and reductions, enabling the generation of diverse chemical libraries for drug screening.[3][4]

Physicochemical and Spectral Properties

A thorough understanding of the physicochemical and spectral properties of 1-(5-methyl-1H-benzimidazol-2-yl)ethanone is fundamental for its application in synthesis and biological studies.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 50832-46-7 | [4] |

| Molecular Formula | C₁₀H₁₀N₂O | [4] |

| Molecular Weight | 174.20 g/mol | [4] |

| Melting Point | 170-172 °C | Echemi |

| Boiling Point | 360.5 °C at 760 mmHg (Predicted) | Echemi |

| Density | 1.219 g/cm³ (Predicted) | Echemi |

| Appearance | Solid | Sigma-Aldrich |

Spectral Analysis

Comprehensive spectral data is crucial for the unambiguous identification and quality control of 1-(5-methyl-1H-benzimidazol-2-yl)ethanone.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information on the number and chemical environment of the protons. For 1-(5-methyl-1H-benzimidazol-2-yl)ethanone, the expected signals would include:

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms and their hybridization. Key expected resonances include:

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule. Characteristic absorption bands for 1-(5-methyl-1H-benzimidazol-2-yl)ethanone would include:

-

N-H stretch: A broad band in the region of 3100-3500 cm⁻¹ corresponding to the imidazole N-H group.[5][8][9]

-

C=O stretch: A strong, sharp band around 1670-1700 cm⁻¹ for the carbonyl group of the acetyl moiety.[10][11]

-

C=N and C=C stretching: Bands in the 1500-1630 cm⁻¹ region, characteristic of the benzimidazole ring system.[5][9]

-

C-H stretch: Aromatic and aliphatic C-H stretching vibrations typically appear around 2900-3100 cm⁻¹.[8]

2.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 1-(5-methyl-1H-benzimidazol-2-yl)ethanone, the molecular ion peak (M⁺) would be expected at m/z 174. Key fragmentation pathways for benzimidazole derivatives often involve the cleavage of substituents from the imidazole ring and fragmentation of the heterocyclic core.[7][12][13]

Synthesis of 1-(5-methyl-1H-benzimidazol-2-yl)ethanone

The synthesis of 2-substituted benzimidazoles is a well-established area of organic chemistry. A common and efficient method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. Microwave-assisted synthesis has emerged as a rapid and high-yielding alternative to conventional heating methods.[14]

General Synthetic Approach

The synthesis of 1-(5-methyl-1H-benzimidazol-2-yl)ethanone can be achieved through the condensation of 4-methyl-1,2-phenylenediamine with pyruvic acid or a related derivative. The reaction is typically acid-catalyzed.

Sources

- 1. A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [frontiersin.org]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. benchchem.com [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 9. revroum.lew.ro [revroum.lew.ro]

- 10. rsc.org [rsc.org]

- 11. iosrjournals.org [iosrjournals.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. uni-saarland.de [uni-saarland.de]

- 14. researchgate.net [researchgate.net]

biological activity of 1-(5,6-Dimethyl-1H-benzimidazol-2-yl)ethanone derivatives

An In-Depth Technical Guide to the Biological Activity of 1-(5,6-Dimethyl-1H-benzimidazol-2-yl)ethanone Derivatives

Foreword

The benzimidazole scaffold represents a cornerstone in medicinal chemistry, a "privileged structure" whose versatile nature has given rise to a multitude of therapeutic agents.[1] Its structural resemblance to natural purines allows it to interact with a wide array of biological macromolecules, making it a fertile ground for drug discovery.[1] Among the vast family of benzimidazole-containing compounds, derivatives of this compound have emerged as a particularly promising class, demonstrating a remarkable breadth of biological activities. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the synthesis, mechanisms of action, and therapeutic potential of these derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties.

The Benzimidazole Core: A Foundation for Pharmacological Diversity

Benzimidazole is a bicyclic aromatic compound formed by the fusion of a benzene ring and an imidazole ring.[2][3][4] This simple heterocyclic system is the structural basis for numerous FDA-approved drugs, including the proton-pump inhibitor omeprazole and the anthelmintic agents mebendazole and albendazole.[4] The versatility of the benzimidazole ring, particularly the ability to introduce substituents at the 1, 2, 5, and 6 positions, allows for the fine-tuning of its pharmacological profile.[4]

The this compound core provides a specific, functionalized starting point for chemical modification. The dimethyl substitution at the 5 and 6 positions influences the electronic properties and lipophilicity of the molecule, while the ethanone group at the 2-position offers a reactive handle for building a diverse library of derivatives through reactions like condensation, halogenation, and cyclization.[5]

General Synthetic Strategy

The synthesis of the core structure and its derivatives typically follows the Phillips condensation method. This involves the reaction of 4,5-dimethyl-1,2-phenylenediamine with an appropriate α-keto acid or a related carboxylic acid under acidic conditions. Subsequent modifications can be made to the ethanone moiety or the N-H of the imidazole ring to generate novel analogs.[6]

Caption: General workflow for synthesizing bioactive benzimidazole derivatives.

Anticancer Activity: A Multi-Pronged Attack on Malignancy

Benzimidazole derivatives have demonstrated significant potential as anticancer agents, operating through a variety of mechanisms that disrupt cancer cell proliferation and survival.[7][8] This multi-target capability makes them robust candidates for cancer therapy, capable of overcoming some of the resistance mechanisms that plague single-target drugs.[9]

Mechanisms of Anticancer Action

The cytotoxic effects of these derivatives stem from their ability to interfere with several critical cellular processes simultaneously.[7][10][11]

-

Microtubule Disruption: A primary mechanism is the inhibition of tubulin polymerization. By binding to tubulin, these compounds prevent the formation of functional microtubules, which are essential for creating the mitotic spindle during cell division. This leads to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.[7][10]

-

Kinase and Signaling Pathway Inhibition: Many benzimidazoles act as inhibitors of crucial oncogenic kinases, such as cyclin-dependent kinases (CDKs) and tyrosine kinases. By blocking these enzymes, they can halt the cell cycle and disrupt pro-survival signaling pathways like PI3K/AKT and MAPK.[4][7]

-

DNA Interaction and Topoisomerase Inhibition: Certain derivatives can bind to the minor groove of DNA or inhibit topoisomerase enzymes. This interference with DNA replication and transcription machinery is highly detrimental to rapidly dividing cancer cells.[7][10]

-

Apoptosis Induction: These compounds can trigger programmed cell death (apoptosis) through both the intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) pathways. They achieve this by modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[7]

Caption: Multi-target anticancer mechanisms of benzimidazole derivatives.

In Vitro Cytotoxicity Data

Numerous studies have synthesized and evaluated benzimidazole-chalcone derivatives and other related structures for their cytotoxic effects against various human cancer cell lines.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Benzimidazole-Chalcone (23a) | MCF-7 (Breast) | 3.0 ± 0.3 | [12] |

| Benzimidazole-Chalcone (23a) | OVCAR-3 (Ovarian) | 4.8 ± 0.2 | [12] |

| Cyclic Benzimidazole (2a) | HeLa (Cervical) | 29.4 | [13] |

| Cyclic Benzimidazole (2a) | PC3 (Prostate) | >50 | [13] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound.[12]

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test benzimidazole derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will metabolize MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity: Combating Pathogenic Microbes

The structural similarity of benzimidazoles to purines makes them effective antimicrobial agents, capable of disrupting essential metabolic pathways in bacteria and fungi.[1][14] This has led to their investigation as potential solutions to the growing problem of antimicrobial resistance.[1]

Mechanisms of Antimicrobial Action

-

Inhibition of Biosynthesis: As purine analogs, benzimidazoles can act as competitive inhibitors in the biosynthesis of nucleic acids and proteins, thereby halting bacterial growth.[14]

-

DNA Gyrase Inhibition: Some derivatives specifically target bacterial DNA gyrase, an enzyme essential for DNA replication and repair. Inhibition of this enzyme leads to rapid bacterial cell death.[15]

-

Ergosterol Synthesis Inhibition (Antifungal): In fungi, certain benzimidazoles block the synthesis of ergosterol, a critical component of the cell membrane. This disruption leads to increased membrane permeability and fungal cell death.[1]

Antimicrobial Screening Data

Derivatives have been tested against a panel of Gram-positive and Gram-negative bacteria as well as fungal strains. Activity is often reported as the Minimum Inhibitory Concentration (MIC).

| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |

| Benzimidazole Sulfonamide Hybrid | S. aureus (Gram +) | 50 | [2] |

| Benzimidazole Sulfonamide Hybrid | E. coli (Gram -) | 50 | [2] |

| 2-Substituted Benzimidazole (4) | C. albicans (Fungus) | Not specified, 14mm zone | [14] |

| Thieno[2,3-d]pyrimidine Hybrid | S. aureus (Gram +) | 3.9 | [16] |

| Thieno[2,3-d]pyrimidine Hybrid | P. aeruginosa (Gram -) | 15.62 | [17] |

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a gold standard for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2]

Step-by-Step Methodology:

-

Preparation of Inoculum: Grow the microbial strain (e.g., S. aureus) overnight in an appropriate broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth. The final volume in each well should be 50 µL.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Confirmation (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the clear wells onto agar plates. The MBC is the lowest concentration that results in no growth on the agar.

Caption: Workflow for the broth microdilution antimicrobial assay.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of many diseases. Benzimidazole derivatives have shown promise as anti-inflammatory agents by targeting key enzymes and signaling molecules in the inflammatory pathway.[18][19]

Mechanisms of Anti-inflammatory Action

-

Cyclooxygenase (COX) Inhibition: The primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of COX enzymes (COX-1 and COX-2). These enzymes are responsible for converting arachidonic acid into prostaglandins, which are potent inflammatory mediators. Benzimidazole derivatives can inhibit this process, thereby reducing inflammation and pain.[3][18]

-

Cytokine Inhibition: Certain derivatives can suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which play a central role in orchestrating the inflammatory response.[18][20]

Caption: Inhibition of the COX pathway by benzimidazole derivatives.

Anti-inflammatory Activity Data

The carrageenan-induced paw edema model in rodents is a classic assay for evaluating acute anti-inflammatory activity.

| Compound Class | Dose (mg/kg) | Inhibition of Edema (%) | Reference |

| Benzimidazole Derivative (BZ) | 100 | 75.4 (at 5h) | [20] |

| 1,2,5-Trisubstituted Benzimidazole (1g) | 100 | Inactive | [21] |

| Diclofenac (Standard) | 100 | 65.4 | [18] |

Note: Activity can be highly dependent on the specific substitutions on the benzimidazole core.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay measures the ability of a compound to reduce acute inflammation.[20][21]

Step-by-Step Methodology:

-

Animal Acclimatization: Use Wistar rats (150-200g). Acclimatize them to laboratory conditions for at least one week. Fast the animals overnight before the experiment but allow free access to water.

-

Grouping and Dosing: Divide the rats into groups (n=6 per group): a control group (vehicle), a standard group (e.g., Indomethacin or Diclofenac, 10 mg/kg), and test groups receiving different doses of the benzimidazole derivative. Administer the compounds orally (p.o.).

-

Baseline Measurement: One hour after dosing, measure the initial volume of each rat's right hind paw using a digital plethysmometer.

-

Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution (in normal saline) into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula:

-

% Inhibition = [1 - (Vt - V₀)test / (Vt - V₀)control] x 100

-

Where V₀ is the initial paw volume and Vt is the paw volume at time 't'.

-

Structure-Activity Relationship (SAR) and Future Perspectives

The collective data reveal key insights into the structure-activity relationships of these derivatives:

-

Substitution at N1: Introducing alkyl chains bearing cyclic amine moieties (like morpholine or piperidine) at the N1 position of the benzimidazole ring can significantly enhance cytotoxic activity.[12]

-

Modifications at C2: The ethanone group at the C2 position is a critical anchor. Converting it into a chalcone bridge often increases anticancer and anti-inflammatory potency.[12][22] The nature of the aryl group on the chalcone also plays a role, with electron-donating or -withdrawing groups fine-tuning the activity.

-

Hybrid Molecules: Fusing the benzimidazole core with other bioactive scaffolds, such as thienopyrimidines or sulfonamides, has proven to be an effective strategy for developing potent antimicrobial agents with potentially novel mechanisms of action.[2][15][17]

The this compound framework is a highly adaptable and pharmacologically potent scaffold. The diverse biological activities exhibited by its derivatives underscore their vast therapeutic potential. Future research should focus on optimizing lead compounds through medicinal chemistry approaches to enhance potency and selectivity, while also exploring novel hybrid structures to combat drug resistance. Comprehensive in vivo studies and toxicological profiling will be crucial next steps in translating these promising findings from the laboratory to the clinic.

References

- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (2025). Google AI Search.

- Broad mechanisms of action of benzimidazoles as anticancer agents.... - ResearchGate. (n.d.).

- Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent - RJPT. (n.d.). RJPT.

- Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent - ResearchGate. (2017).

- Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. (2024). Royal Society of Chemistry.

- Synthesis and Antimicrobial Activity of New Benzimidazole derivatives Bearing Five-Membered Heterocyclic Moieties. (2018). Hindawi.

- Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). (2024). Royal Society of Chemistry.

- Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PubMed Central. (n.d.).

- Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed. (2016).

- Mechanism of action of benzimidazole derivatives as Anticancer agent. - ResearchGate. (n.d.).

- Synthesis and antimicrobial activity of some newer benzimidazole derivatives – an overview. (2010).

- Synthesis and Biological Activities of Some Benzimidazolone Derivatives - PMC - NIH. (n.d.).

- (PDF) Evaluation of anti-inflammatory and anti-arthritic activities of Benzimidazole derivative 2-((1H-benzo[d]imiadazol-2-yl) thio)-1-3, 5-diphenyl-1h-pyrazol-1-yl) ethanone - ResearchGate. (2024).

- Anticancer activity studies of some cyclic benzimidazole derivatives. (2012). European Journal of Chemistry.

- A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC - PubMed Central. (2022).

- Utilities of 1-(1H(CH3)-benzo[d]imidazol-2-yl)-2-bromoethanone in Heterocyclic Synthesis and Their Biological Applications first book 978-3-659-79706-4 LAB - ResearchGate. (2015).

- Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents - MDPI. (n.d.). MDPI.

- Studies on analgesic and anti-inflammatory activities of 1-dialkylaminomethyl-2-(p-substituted phenyl)-5-substituted benzimidazole derivatives - PubMed. (1993).

- Design, Synthesis and In Vitro Antimicrobial Activity of 6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-2-thio-3,4-dihydrothieno[2,3-d]pyrimidines - Semantic Scholar. (2021). Semantic Scholar.

- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH - AWS. (n.d.). Amazon Web Services.

- The synthesis, antimicrobial activity and docking studies of 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin- 4(3H)-ones with acetamide and 1,2,4-oxadiazol-5-ylmethyl substituents | Journal of Organic and Pharmaceutical Chemistry. (2021). Journal of Organic and Pharmaceutical Chemistry.

- Benzimidazoles: From Antiproliferative to Multitargeted Anticancer Agents - ResearchGate. (2019).

- (PDF) Benzimidazoles: A New Profile of Biological Activities - ResearchGate. (2010).

Sources

- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rjptonline.org [rjptonline.org]

- 3. researchgate.net [researchgate.net]

- 4. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Anticancer activity studies of some cyclic benzimidazole derivatives | European Journal of Chemistry [eurjchem.com]

- 14. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 15. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The synthesis, antimicrobial activity and docking studies of 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin- 4(3H)-ones with acetamide and 1,2,4-oxadiazol-5-ylmethyl substituents | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Studies on analgesic and anti-inflammatory activities of 1-dialkylaminomethyl-2-(p-substituted phenyl)-5-substituted benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

An In-Depth Spectroscopic Guide to 1-(5,6-Dimethyl-1H-benzimidazol-2-yl)ethanone for Advanced Drug Development

Abstract

This technical guide provides a comprehensive spectroscopic analysis of 1-(5,6-Dimethyl-1H-benzimidazol-2-yl)ethanone, a key heterocyclic scaffold of interest in contemporary drug discovery. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Beyond a mere presentation of data, this guide emphasizes the causal relationships between molecular structure and spectral features, offering field-proven insights to empower researchers in their analytical endeavors. The protocols and interpretations herein are designed to be self-validating, grounded in authoritative scientific principles and supported by comprehensive references.

Introduction: The Significance of the Benzimidazole Scaffold

Benzimidazoles represent a vital class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals due to their diverse biological activities, including antimicrobial, anticancer, and antidiabetic properties. The specific molecule of interest, this compound, combines the benzimidazole nucleus with a 2-acetyl group, a reactive handle that allows for further synthetic modifications. The 5,6-dimethyl substitution pattern influences the electronic environment of the aromatic system. A thorough understanding of the spectroscopic characteristics of this molecule is paramount for its unambiguous identification, purity assessment, and the characterization of its derivatives in drug development pipelines.

Molecular Structure and Key Functional Groups

A foundational understanding of the molecule's architecture is essential for interpreting its spectroscopic data.

Figure 2: Predicted major fragmentation pathways for this compound in EI-MS.

Expert Insights:

The molecular ion peak at m/z 188 should be readily observable. The most prominent fragmentation pathway is typically the α-cleavage of the acetyl group, leading to the loss of a ketene radical (•CH₂CO) or an acetyl radical (•COCH₃), resulting in a stable benzimidazolium cation at m/z 145. This fragment is often the base peak in the spectrum. Another expected fragmentation is the loss of a methyl radical (•CH₃) from the acetyl group to give a fragment at m/z 173, which can then lose carbon monoxide (CO) to yield a fragment at m/z 145.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standard operating procedures are recommended.

NMR Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-25 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃).

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette with a cotton plug, transfer the solution to a clean 5 mm NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

IR Sample Preparation (KBr Pellet Method)

-

Grinding: In a clean agate mortar and pestle, thoroughly grind a small amount (1-2 mg) of the sample.

-

Mixing: Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar and gently mix with the sample.

-

Pellet Pressing: Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

Analysis: Mount the pellet in the sample holder of the FTIR spectrometer for analysis.

Mass Spectrometry Sample Introduction

For a volatile and thermally stable compound like this, a direct insertion probe or gas chromatography-mass spectrometry (GC-MS) can be used.

-

Direct Insertion Probe: A small amount of the sample is placed in a capillary tube, which is then inserted into the ion source of the mass spectrometer and heated to volatilize the sample.

-

GC-MS: A dilute solution of the sample is injected into the gas chromatograph, where it is volatilized and separated from any impurities before entering the mass spectrometer's ion source.

Conclusion: A Unified Spectroscopic Picture

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups, and mass spectrometry provides the molecular weight and characteristic fragmentation patterns. This in-depth guide serves as a valuable resource for researchers, enabling confident structural elucidation and purity assessment, which are critical steps in the advancement of drug discovery and development programs.

References

-

Padhy, G. K., Panda, J., Behera, A. K., & Raul, S. K. (2018). Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. Journal of Drug Delivery and Therapeutics, 8(5), 460-464. [Link]

-

Lee, C. K., & Lee, I. S. (2009). NMR studies of 2-aryl derivatives of benzimidazole, benzimidazolium ion, and benzimidazoline. Heterocycles, 78(2), 427-436. [Link]

-

Ibrahim, H. K., El-Tamany, S. H., El-Shaarawy, R. F., & El-Deen, I. M. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Macedonian Journal of Chemistry and Chemical Engineering, 27(1), 65-79. [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved January 17, 2026, from [Link]

-

PROSPRE. (n.d.). 1H NMR Predictor. Retrieved January 17, 2026, from [Link]

-

Cheminfo. (n.d.). IR spectra prediction. Retrieved January 17, 2026, from [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

solubility of 1-(5,6-Dimethyl-1H-benzimidazol-2-yl)ethanone in different solvents

An In-Depth Technical Guide to the Solubility of 1-(5,6-Dimethyl-1H-benzimidazol-2-yl)ethanone

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Introduction: The Significance of this compound

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals due to its ability to mimic purine bases and interact with various biological targets.[1][2] The title compound, this compound (CAS No. 881672-80-6), is a functionalized derivative featuring a 2-acetyl group and a 5,6-dimethyl substitution pattern on the benzene ring.[3] These modifications create a molecule with a unique electronic and steric profile, making it a valuable building block for the synthesis of more complex bioactive molecules.[1]

Understanding the solubility of this compound is paramount for its practical application. In drug discovery, solubility directly impacts bioavailability, formulation strategies, and the reliability of in-vitro screening results.[4] Poor aqueous solubility can be a major hurdle, leading to underestimated toxicity and efficacy in early-stage development.[4] Therefore, a robust characterization of its solubility profile across a range of solvents is a foundational step in its scientific journey.

Theoretical Framework: Factors Governing Solubility

The solubility of a compound is dictated by the interplay between its intrinsic physicochemical properties and the properties of the solvent. The principle of "like dissolves like" is the guiding concept: a solute will dissolve best in a solvent that has a similar polarity.

For this compound, the key structural features influencing its solubility are:

-

The Benzimidazole Core: This bicyclic system contains both a hydrogen-bond donor (the N-H group) and hydrogen-bond acceptors (the nitrogen atoms). Its aromatic nature also allows for π-π stacking interactions.

-

The 2-Acetyl Group: The carbonyl (C=O) group is polar and acts as a strong hydrogen-bond acceptor.

-

The 5,6-Dimethyl Groups: These nonpolar, lipophilic groups increase the hydrocarbon character of the molecule, favoring solubility in less polar solvents.

The molecule's amphoteric nature, possessing both acidic (N-H) and basic (pyridine-like nitrogen) sites, means its aqueous solubility will be highly dependent on the pH of the medium. In acidic solutions, the basic nitrogen can be protonated, forming a more soluble cationic species. Conversely, in strongly basic solutions, the N-H proton can be removed, forming an anionic species.

Caption: Factors influencing the solubility of the target compound.

Experimental Determination: The Equilibrium Shake-Flask Method

The gold standard for determining equilibrium solubility is the shake-flask method.[5] This technique is recommended by regulatory bodies like the ICH and involves agitating an excess of the solid compound in a chosen solvent until equilibrium is reached, after which the concentration of the dissolved solute is measured.[6][7]

Rationale and Causality

-

Why an excess of solid? Adding an amount of solid that exceeds its saturation point ensures that the resulting solution is truly saturated. This is the definition of equilibrium solubility. A 30-40% excess is typically recommended.[7]

-

Why agitation? Constant agitation maximizes the surface area of the solid in contact with the solvent, accelerating the dissolution process and ensuring the entire system reaches equilibrium faster.[7]

-

Why temperature control? Solubility is a temperature-dependent property. For biopharmaceutical relevance, experiments are typically conducted at 37 ± 1°C.[6][8] Maintaining a constant temperature is critical for reproducibility.

-

Why determine equilibrium time? The system must be allowed sufficient time to reach equilibrium. This is a self-validating step; samples are taken at multiple time points (e.g., 24, 48, 72 hours) until the measured concentration plateaus, confirming that equilibrium has been achieved.

Detailed Step-by-Step Protocol

-

Preparation:

-

Accurately weigh a predetermined excess amount of this compound into multiple glass vials.

-

Add a precise volume of the selected solvent (e.g., water, pH 1.2 buffer, pH 6.8 buffer, ethanol, DMSO) to each vial.

-

-

Incubation and Agitation:

-

Seal the vials securely to prevent solvent evaporation.

-

Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 37°C for biopharmaceutical studies or 25°C for general chemical properties) and agitation speed (e.g., 100-150 rpm).[8]

-

-

Equilibrium Confirmation:

-

At designated time points (e.g., 24h, 48h), stop agitation and allow the vials to stand for a short period for undissolved solid to settle.

-

Carefully withdraw an aliquot from the supernatant. Crucially , filter the aliquot immediately through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved particles. This step is critical to avoid overestimating the solubility.

-

-

Sample Analysis:

-

Dilute the filtered supernatant with an appropriate mobile phase or solvent to a concentration within the validated range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated analytical technique, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV), due to the compound's chromophores.

-

Compare the concentrations at different time points. Equilibrium is confirmed when consecutive measurements are statistically identical (e.g., within ±5%).

-

-

Data Reporting:

-

Once equilibrium is confirmed, the final concentration is reported as the equilibrium solubility, typically in units of mg/mL or µg/mL.

-

The pH of aqueous samples should be measured both before and after the experiment to ensure it remained constant.[6]

-

Caption: Experimental workflow for the Shake-Flask Solubility Method.

Solvent Selection for Analysis

To build a comprehensive solubility profile, it is essential to test the compound in a range of solvents with varying polarities. The following table provides a list of recommended solvents, categorized by their nature and ranked by their relative polarity index, which is a measure of a solvent's ability to interact with polar solutes.[9][10]

| Solvent Name | Category | Polarity Index (P') |

| Water | Polar Protic | 10.2[9] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2[9] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4[9] |

| Acetonitrile | Polar Aprotic | 5.8[9] |

| Methanol | Polar Protic | 5.1[9] |

| Acetone | Polar Aprotic | 5.1[9] |

| Ethanol | Polar Protic | 4.3 (value for n-Propanol is 4.0, Ethanol is slightly more polar) |

| Isopropyl Alcohol | Polar Protic | 3.9[9] |

| Tetrahydrofuran (THF) | Polar Aprotic | 4.0[9] |

| Dichloromethane (DCM) | Polar Aprotic | 3.1[9] |

| Ethyl Acetate | Polar Aprotic | 4.4[9] |

| Toluene | Nonpolar | 2.4[9] |

| Cyclohexane | Nonpolar | 0.2[9] |

| n-Hexane | Nonpolar | 0.1[9] |

Note: Polarity index values can vary slightly depending on the source and measurement method. The values presented are for relative comparison.[9][11][12]

Conclusion

While pre-existing solubility data for this compound is scarce, this guide provides the necessary theoretical foundation and a robust, validated experimental protocol to determine this critical parameter. By systematically applying the shake-flask method across a curated range of solvents and aqueous buffers, researchers can generate the high-quality data required for formulation development, biopharmaceutical classification, and overall research progression. Adherence to the detailed steps and underlying principles outlined in this document will ensure the generation of accurate, reliable, and reproducible solubility profiles.

References

-

Shodex. (n.d.). Polarities of Solvents. Shodex HPLC Columns and Standards. Retrieved from [Link]

-

ResearchGate. (2016). Polarity Index. Retrieved from [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2019). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. Retrieved from [Link]

-

Organometallics. (n.d.). Solvent-Miscibility-and-Polarity-Chart.pdf. Retrieved from [Link]

-

World Health Organization (WHO). (n.d.). Annex 4: Proposal to waive in vivo bioequivalence requirements for immediate-release, solid oral dosage forms based on a biopharmaceutics classification system. Retrieved from [Link]

-

Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Enzo Life Sciences. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Retrieved from [Link]

-

SciELO. (2019). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved from [Link]

-

IOSR Journal. (n.d.). Synthesis Characterisation and Derivatographic studies of 1-(1H-Benzimidazol-2-yl)ethanone and 1-(1H-benzimidazol-2-yl)phenone with Co(II), Ni(II) and Cu(II). Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). 1-(1-Benzyl-1H-benzimidazol-2-yl)ethanone. PubMed Central. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1-(1-Benzyl-1H-benzimidazol-2-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 881672-80-6|this compound|BLD Pharm [bldpharm.com]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. database.ich.org [database.ich.org]

- 7. who.int [who.int]

- 8. scielo.br [scielo.br]

- 9. Polarity Index [macro.lsu.edu]

- 10. organometallics.it [organometallics.it]

- 11. shodex.com [shodex.com]

- 12. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Thermal Stability and Degradation Profile of 1-(5,6-Dimethyl-1H-benzimidazol-2-yl)ethanone

Abstract

This technical guide provides a comprehensive framework for assessing the thermal stability and degradation profile of 1-(5,6-Dimethyl-1H-benzimidazol-2-yl)ethanone, a key benzimidazole derivative. Given the limited direct literature on this specific molecule, this document synthesizes established principles of thermal analysis and forced degradation studies, drawing parallels from structurally related benzimidazole compounds. It is designed to equip researchers, scientists, and drug development professionals with the theoretical knowledge and practical methodologies required to conduct a thorough investigation. This guide details experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), outlines strategies for identifying degradation products using hyphenated techniques, and proposes a hypothetical degradation pathway. The overarching goal is to provide a self-validating system for analysis, ensuring scientific integrity and enabling the development of stable and safe pharmaceutical and material applications.

Introduction: The Benzimidazole Scaffold and the Imperative of Stability

Benzimidazole and its derivatives are foundational scaffolds in medicinal chemistry and materials science, renowned for their remarkable chemical stability and diverse biological activities. The compound this compound, featuring an acetyl group at the 2-position and electron-donating methyl groups on the benzene ring, presents a unique electronic and steric profile that is of significant interest for novel applications.

However, for any compound to transition from a laboratory curiosity to a viable product, a rigorous understanding of its physicochemical properties is paramount. Thermal stability is a critical quality attribute, directly influencing a substance's shelf-life, processing conditions, and safety profile. Degradation, accelerated by heat, can lead to a loss of potency, the formation of toxic byproducts, and unpredictable performance.

This guide provides a robust, scientifically-grounded approach to characterizing the thermal behavior of this compound. While direct experimental data for this specific molecule is not extensively published, the principles and methodologies outlined herein are derived from extensive studies on analogous heterocyclic compounds and represent the gold standard for thermal analysis.

Foundational Principles of Thermal Analysis

To comprehensively assess thermal stability, two primary techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). When used in concert, they provide a detailed picture of how a material behaves under thermal stress.[1]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] This technique is the cornerstone of stability analysis, as it directly quantifies mass loss associated with decomposition, evaporation, or dehydration. The output, a thermogram, plots mass percentage against temperature, revealing the onset temperature of degradation and the distinct stages of decomposition.

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[1] It identifies thermal events that do not necessarily involve a change in mass, such as melting, crystallization, and glass transitions.[1] For this compound, DSC is crucial for determining its melting point and assessing its physical stability upon heating.

Experimental Design: A Roadmap to Thermal Characterization

The following protocols are designed to provide a comprehensive and reproducible analysis of the thermal properties of this compound.

Protocol for Thermogravimetric Analysis (TGA)

This protocol aims to determine the decomposition temperature and mass loss profile of the target compound.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum).

-

Atmosphere: Purge the furnace with a high-purity inert gas, typically nitrogen, at a flow rate of 50-100 mL/min to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 700 °C at a constant heating rate of 10 °C/min. A slower heating rate can provide better resolution of decomposition steps if needed.

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tonset) and the temperature of 5% mass loss (T5%).

Causality Behind Experimental Choices:

-

An inert nitrogen atmosphere is chosen to isolate the effects of thermal degradation from oxidative processes, providing a clearer picture of the molecule's intrinsic stability.

-

A 10 °C/min heating rate is a standard practice that balances analysis time with the resolution of thermal events.

Caption: TGA Experimental Workflow.

Protocol for Differential Scanning Calorimetry (DSC)

This protocol is designed to identify the melting point and other phase transitions.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.

-

Atmosphere: Maintain a nitrogen purge at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp the temperature to a point well above the expected melting point (e.g., 250 °C) at a rate of 10 °C/min.

-

Cool the sample back to 30 °C at 10 °C/min.

-

Perform a second heating cycle under the same conditions to observe any changes in the thermal profile after the initial melt.

-

-

Data Analysis: Analyze the heat flow versus temperature curve to determine the onset and peak of the melting endotherm and calculate the enthalpy of fusion (ΔHf).

Causality Behind Experimental Choices:

-

A hermetically sealed pan is used to prevent any mass loss due to sublimation before melting, ensuring an accurate measurement of the melting endotherm.

-

A second heating cycle is crucial for distinguishing between reversible and irreversible thermal events and for observing phenomena like glass transitions in amorphous materials.

Caption: DSC Experimental Workflow.

Anticipated Thermal Profile and Data Interpretation

Based on the known stability of the benzimidazole core, a high thermal stability is anticipated for this compound.[2][3] The presence of two methyl substituents may further enhance this stability.[2]

| Parameter | Anticipated Result | Interpretation |

| Melting Point (Tm) | Sharp endotherm (e.g., 150-200 °C) | Indicates a crystalline solid with a defined melting point. The exact value is a key purity indicator. |

| Decomposition Onset (Tonset) | > 250 °C | The benzimidazole ring is thermally robust. Decomposition is likely to initiate at higher temperatures. |

| TGA Mass Loss | Single or multi-step decomposition | A single, sharp mass loss suggests a clean decomposition. Multiple steps may indicate a more complex degradation pathway. |

| Residue at 700 °C | Low (< 5%) | As an organic molecule, it is expected to decompose almost completely in an inert atmosphere. |

Elucidating the Degradation Profile

Identifying the byproducts of thermal degradation is crucial for safety and mechanistic understanding. This requires a combination of forced degradation studies and hyphenated analytical techniques.

Forced Degradation Studies

Forced degradation involves subjecting the compound to stress conditions to generate degradation products.[4][5] This is a regulatory requirement in pharmaceutical development and provides insight into potential degradation pathways.[4][6][7]

Protocol for Forced Thermal Degradation:

-

Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent. Also, prepare solid-state samples.

-

Stress Conditions: Expose the samples to dry heat (e.g., 80 °C) for a defined period (e.g., 7 days).[6][8]

-

Analysis: Analyze the stressed samples at various time points using a stability-indicating chromatographic method (e.g., HPLC-UV) to quantify the parent compound and detect the formation of degradation products.

Identification of Degradation Products

To identify the structures of the degradation products, hyphenated techniques are essential.

-

TGA-MS/FTIR: Coupling the TGA instrument to a Mass Spectrometer (MS) or a Fourier-Transform Infrared (FTIR) spectrometer allows for real-time analysis of the gases evolved during decomposition. This provides molecular weight and functional group information about the initial degradation fragments.

-

LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry is the definitive tool for separating and identifying non-volatile degradation products generated during forced degradation studies. It provides accurate mass and fragmentation data, enabling structural elucidation.

Proposed Degradation Pathway

While the exact pathway requires experimental verification, a plausible degradation route for this compound under thermal stress can be hypothesized. The weaker bonds are likely to cleave first. The initial degradation may involve the loss of the acetyl group or fragmentation of the imidazole ring.

Caption: Hypothetical Thermal Degradation Pathways.

Conclusion

A thorough understanding of the thermal stability and degradation profile of this compound is a non-negotiable prerequisite for its advancement in any high-value application. This guide presents a comprehensive, multi-faceted strategy for achieving this understanding. By integrating Thermogravimetric Analysis, Differential Scanning Calorimetry, and forced degradation studies with advanced hyphenated techniques, researchers can build a complete stability profile. This not only ensures regulatory compliance and product safety but also provides invaluable insights into the molecule's intrinsic properties, guiding formulation development, defining storage conditions, and unlocking its full therapeutic or material potential.

References

-

ResearchGate. (n.d.). Photodegradation Pattern of Benzimidazole Anthelmintics. Available at: [Link]

-

PMC. (2021). Benzimidazole Derivatives as Energetic Materials: A Theoretical Study. Available at: [Link]

-

ResearchGate. (n.d.). Thermochemical properties of two benzimidazole derivatives: 2-Phenyl- and 2-benzylbenzimidazole. Available at: [Link]

-

CORE. (2011). Synthesis and Photophysical Characterizations of Thermal-Stable Naphthalene Benzimidazoles. Available at: [Link]

-

MedCrave. (2016). Forced Degradation Studies. Available at: [Link]

-

PMC. (n.d.). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. Available at: [Link]

-

MDPI. (2023). New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. Available at: [Link]

-

IJRPR. (n.d.). A Brief Study on Forced Degradation Studies with Regulatory Guidance. Available at: [Link]

-

PubMed. (2023). Microbial degradation of the benzimidazole fungicide carbendazim by Bacillus velezensis HY-3479. Available at: [Link]

-

NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]

-

Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Available at: [Link]

-

Journal of Materials Chemistry C. (n.d.). New high-Tg bipolar benzimidazole derivatives in improving the stability of high-efficiency OLEDs. Available at: [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]

-

ResearchGate. (n.d.). TGA curves of the poly(benzimidazole imide) films under a nitrogen atmosphere. Available at: [Link]

-

ResearchGate. (n.d.). TGA characterization of the materials. Figure 4. DSC and TGA thermograms of the materials. Available at: [Link]

-

ResearchGate. (n.d.). TGA/DTA curves for 2-methylbenzimidazole dithiocarbamatePb(II) complex. Available at: [Link]

-

Mettler Toledo. (n.d.). Simultaneous Thermal Analysis | TGA/DSC. Available at: [Link]

Sources

- 1. mt.com [mt.com]

- 2. Benzimidazole Derivatives as Energetic Materials: A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijisrt.com [ijisrt.com]

- 7. ajrconline.org [ajrconline.org]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

A Technical Guide to Investigating the Therapeutic Potential of 1-(5,6-Dimethyl-1H-benzimidazol-2-yl)ethanone

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Executive Summary

The benzimidazole core is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1] Its structural similarity to natural purines allows it to interact with a wide array of biological macromolecules, leading to diverse therapeutic applications including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[2][3][4] This guide focuses on a specific derivative, 1-(5,6-Dimethyl-1H-benzimidazol-2-yl)ethanone, a molecule of interest whose therapeutic potential remains largely unexplored. While direct biological data for this compound is scarce, the extensive research on the benzimidazole scaffold provides a robust foundation for hypothesizing and validating its potential therapeutic targets. This document outlines a logical, evidence-based framework for investigating this compound, with a primary focus on oncology, where benzimidazole derivatives have shown significant promise.[5][6] We will delve into the scientific rationale for prioritizing key cancer-related targets and provide detailed, actionable protocols for their experimental validation.

The Benzimidazole Scaffold: A Foundation for Target Discovery

The versatility of the benzimidazole ring system, a fusion of benzene and imidazole, is central to its success in drug discovery.[3] This bicyclic heterocycle is structurally analogous to a purine base, enabling it to mimic endogenous molecules and interact with the active sites of various enzymes and receptors.[3] The therapeutic outcome of a benzimidazole derivative is critically influenced by the nature and position of its substituents.[2] Modifications at the 1, 2, 5, and 6-positions can modulate the compound's physicochemical properties, target specificity, and pharmacological profile.

The subject of this guide, this compound, possesses key substitutions:

-

An ethanone group at the 2-position: This group can act as a hydrogen bond acceptor and provides a reactive handle for further chemical modification.

-

Methyl groups at the 5- and 6-positions: These substitutions increase lipophilicity, which can influence cell membrane permeability and interaction with hydrophobic pockets in target proteins.

Given the established activities of related analogs, the primary therapeutic area hypothesized for this compound is oncology.

Prioritized Therapeutic Targets in Oncology

The anticancer effects of benzimidazole derivatives are multifaceted, stemming from their ability to interfere with several critical pathways involved in tumor growth and survival.[2][6] Based on extensive literature, we have prioritized four high-potential molecular targets for this compound.

Microtubule Dynamics: Tubulin Polymerization

Scientific Rationale: Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport. Their disruption is a clinically validated anticancer strategy. Numerous benzimidazole derivatives, such as albendazole and nocodazole, are known to inhibit microtubule polymerization by binding to the colchicine-binding site on β-tubulin. This interaction prevents the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][7] The structural features of the benzimidazole scaffold are well-suited for interaction with the tubulin protein.

Associated Pathway: Mitotic Arrest Interaction with tubulin directly impacts the cell cycle machinery. Inhibition of microtubule formation activates the Spindle Assembly Checkpoint (SAC), which halts the cell cycle at the metaphase-anaphase transition. Prolonged arrest triggers the intrinsic apoptotic pathway.

Caption: Proposed mechanism of action via tubulin inhibition.

DNA Topology: Topoisomerase I/II Inhibition

Scientific Rationale: Topoisomerases are vital enzymes that resolve topological stress in DNA during replication and transcription by creating transient single- (Topo I) or double-stranded (Topo II) breaks. Many successful chemotherapeutics, like camptothecin and etoposide, function by stabilizing the covalent complex between the topoisomerase and DNA, leading to lethal DNA strand breaks. Benzimidazole derivatives have been reported to act as topoisomerase inhibitors.[2] Their planar bicyclic structure allows them to intercalate into the DNA base pairs or bind directly to the enzyme-DNA complex, preventing the re-ligation of the DNA strand.[8]

Cell Signaling: Protein Kinase Inhibition

Scientific Rationale: Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of cancer. Targeted kinase inhibitors have revolutionized cancer therapy. The benzimidazole scaffold is a common feature in many approved kinase inhibitors (e.g., as a purine bioisostere). Derivatives have shown inhibitory activity against a range of kinases, including Epidermal Growth Factor Receptor (EGFR), HER2, and Cyclin-Dependent Kinase 2 (CDK2).[2][9] The specific kinase target(s) would depend on how the substituents on the benzimidazole core of our compound fit into the ATP-binding pocket of a given kinase.

DNA Repair: PARP Inhibition

Scientific Rationale: Poly(ADP-ribose) polymerase (PARP) is a key enzyme in the base excision repair (BER) pathway, which repairs single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), inhibiting PARP leads to synthetic lethality. Benzimidazole-containing compounds have been developed as potent PARP inhibitors, where the benzimidazole core mimics the nicotinamide moiety of the NAD+ substrate, binding to the enzyme's active site.[2]

Experimental Validation Workflow

A systematic, multi-tiered approach is required to validate the hypothesized targets. This workflow progresses from broad phenotypic screening to specific, mechanistic assays.

Caption: Tiered workflow for target validation.

Protocol 1: Tier 1 - In Vitro Cytotoxicity Screening

Objective: To determine the compound's general anticancer activity and identify sensitive cancer cell lines.

Methodology:

-

Cell Line Selection: Utilize a broad panel of human cancer cell lines, such as the NCI-60 panel, which represents diverse tumor types (leukemia, lung, colon, breast, etc.).

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in culture medium.

-

Cell Plating: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat cells with a range of compound concentrations (e.g., from 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Viability Assay: Assess cell viability using an MTT or resazurin-based assay.[10]

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line. A potent compound typically exhibits IC50 values in the low micromolar or nanomolar range.

Interpretation: Potent activity across multiple cell lines suggests a target common to many cancers (e.g., tubulin, topoisomerase). Selective activity may point towards a target specific to certain cancer types (e.g., a particular kinase).

Protocol 2: Tier 2 - Cell Cycle Analysis

Objective: To determine if the compound induces arrest at a specific phase of the cell cycle, which is characteristic of microtubule- or DNA-damaging agents.

Methodology:

-

Cell Treatment: Treat a sensitive cell line (e.g., HeLa or MCF-7) with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

-

Cell Harvesting & Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells and resuspend in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A.

-

Flow Cytometry: Analyze the DNA content of at least 10,000 cells per sample using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Interpretation:

-

Accumulation in G2/M: Strongly suggests interference with microtubule dynamics or mitotic spindle formation.[7]

-

Accumulation in S or G1: May indicate DNA damage or replication stress, pointing towards topoisomerase or kinase inhibition.

Protocol 3: Tier 3 - Tubulin Polymerization Assay (Biochemical)

Objective: To directly measure the compound's effect on the in vitro polymerization of purified tubulin.

Methodology:

-

Reagents: Use a commercially available tubulin polymerization assay kit, which typically includes purified bovine tubulin, GTP, and a fluorescence reporter that binds to polymerized microtubules.

-

Reaction Setup: In a 96-well plate, combine tubulin with a polymerization buffer containing GTP. Add the test compound at various concentrations. Include a positive control (e.g., paclitaxel for promotion, nocodazole for inhibition) and a vehicle control.

-

Kinetic Measurement: Measure the fluorescence intensity every minute for 60 minutes at 37°C using a plate reader.

-

Data Analysis: Plot fluorescence intensity versus time. Inhibition of polymerization will result in a suppressed sigmoidal curve compared to the vehicle control.

Interpretation: A dose-dependent decrease in the rate and extent of fluorescence increase is direct evidence of tubulin polymerization inhibition.

Data Summary and Interpretation